5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide 5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798672-65-7
VCID: VC4298993
InChI: InChI=1S/C11H13ClN4O3S2/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17)
SMILES: CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(S2)Cl
Molecular Formula: C11H13ClN4O3S2
Molecular Weight: 348.82

5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide

CAS No.: 1798672-65-7

Cat. No.: VC4298993

Molecular Formula: C11H13ClN4O3S2

Molecular Weight: 348.82

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)thiophene-2-carboxamide - 1798672-65-7

Specification

CAS No. 1798672-65-7
Molecular Formula C11H13ClN4O3S2
Molecular Weight 348.82
IUPAC Name 5-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C11H13ClN4O3S2/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17)
Standard InChI Key KKYAALCFCPQDJP-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(S2)Cl

Introduction

Chemical Characterization

Structural Features

The compound’s architecture combines a thiophene ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position, linked via an ethyl sulfonamido bridge to a 1-methylimidazole moiety. The IUPAC name, 5-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]thiophene-2-carboxamide, reflects this intricate connectivity. X-ray crystallography and NMR studies confirm a planar thiophene core with the imidazole ring adopting a perpendicular orientation, optimizing hydrogen bonding with biological targets.

Physicochemical Properties

Key properties include:

  • Molecular Weight: 348.82 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL at 25°C) but limited aqueous solubility (0.3 mg/mL).

  • Stability: Stable under ambient conditions but degrades above 150°C, necessitating cold-chain storage.

  • logP: 2.1, indicating moderate lipophilicity suitable for transmembrane permeability.

Synthesis and Manufacturing

Laboratory Synthesis

The synthesis involves three sequential reactions:

  • Sulfonation: 1-Methylimidazole-4-sulfonyl chloride is reacted with ethylenediamine in dichloromethane at 0°C to form the sulfonamido intermediate.

  • Carboxamide Formation: 5-Chlorothiophene-2-carboxylic acid is activated with thionyl chloride and coupled to the sulfonamido intermediate in tetrahydrofuran (THF) under nitrogen.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >98% purity.

Industrial Production

Scalable manufacturing uses continuous-flow reactors to enhance yield (85%) and reduce reaction time (4 hours vs. 12 hours in batch processes). Critical parameters include:

  • Temperature control (±2°C) during sulfonation to prevent byproduct formation.

  • Automated pH adjustment during carboxamide coupling to maintain optimal reaction kinetics.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound exhibits potent activity against multidrug-resistant pathogens, as shown below:

PathogenMIC (μg/mL)Comparator (Ampicillin MIC, μg/mL)
Staphylococcus aureus1.24.8
Escherichia coli2.512.4
Pseudomonas aeruginosa5.025.6

Mechanistic studies suggest inhibition of bacterial DNA gyrase and topoisomerase IV, validated through competitive binding assays (Kᵢ = 0.8 nM for S. aureus gyrase).

Anti-inflammatory Action

In murine macrophages, the compound suppresses NF-κB signaling by 70% at 10 μM, reducing TNF-α and IL-6 production. Molecular docking simulations identify strong interactions with the IKKβ kinase domain (binding energy: -9.2 kcal/mol), potentially explaining its dual antimicrobial and anti-inflammatory effects.

Future Research Directions

  • Pharmacokinetics: Assess oral bioavailability and half-life in mammalian models.

  • Toxicology: Conduct subchronic toxicity studies to establish safety margins.

  • Structural Optimization: Introduce fluorinated analogs to enhance metabolic stability.

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